molecular formula C10H9N3O4 B2780926 Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 938022-33-4

Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2780926
CAS No.: 938022-33-4
M. Wt: 235.199
InChI Key: PPEWENZZPDKADR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C16H13N3O4 and a molecular weight of 311.29 g/mol[_{{{CITATION{{{1{Methyl 7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido 2,3-. This compound belongs to the class of pyrimidinediones, which are characterized by their fused pyrimidine and pyridine rings. It is a versatile small molecule scaffold used in various scientific research applications[{{{CITATION{{{_2{Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5 ...](https://www.biosynth.com/p/NMB02233/938022-33-4-methyl-7-methyl-24-dioxo-1234-tetrah).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:

  • Condensation Reaction: The starting materials, such as a suitable pyrimidine derivative and a methylating agent, are subjected to a condensation reaction under controlled conditions.

  • Oxidation: The intermediate product undergoes oxidation to introduce the necessary functional groups.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the compound to form a reduced pyrimidine derivative.

  • Substitution: Replacement of the methyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be oxidized to form its corresponding carboxylic acid derivative.

  • Reduction: The reduced pyrimidine derivative can be used as an intermediate in further synthetic processes.

  • Substitution: Substituted derivatives can be synthesized for specific applications.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

  • Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

  • Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness: Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific structural features and reactivity profile. Its fused pyrimidine and pyridine rings provide a distinct chemical environment that influences its behavior in various reactions and applications.

Properties

IUPAC Name

methyl 7-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-4-3-5(9(15)17-2)6-7(11-4)12-10(16)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEWENZZPDKADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)NC(=O)NC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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